molecular formula C6H10ClNO2 B2360795 2-Chloro-N-isobutyryl-acetamide CAS No. 726155-02-8

2-Chloro-N-isobutyryl-acetamide

Cat. No.: B2360795
CAS No.: 726155-02-8
M. Wt: 163.6
InChI Key: CABQJKXFVJZIPT-UHFFFAOYSA-N
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Description

2-Chloro-N-isobutyryl-acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloroacetyl group attached to a 2-methylpropanamide moiety

Scientific Research Applications

Chemistry: 2-Chloro-N-isobutyryl-acetamide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and peptides.

Biology: In biological research, this compound can be used to modify peptides and proteins, enabling the study of protein-protein interactions and enzyme mechanisms.

Industry: In the agrochemical industry, this compound can be used as a precursor for the synthesis of herbicides and pesticides.

Mechanism of Action

While the exact mechanism of action for “N-(2-chloroacetyl)-2-methylpropanamide” is not specified in the retrieved papers, compounds that interact with the colchicine site on tubulin have been studied extensively . These compounds exert their biological effects by inhibiting tubulin assembly and suppressing microtubule formation .

Future Directions

The mode of thioether macrocyclization of peptides containing an N-terminal 2-chloroacetyl group and two or three competing cysteine residues at downstream positions has been extensively studied, leading to a strategy for designated formation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides . This suggests potential future directions in the field of peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-isobutyryl-acetamide typically involves the reaction of 2-methylpropanamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-methylpropanamide+chloroacetyl chlorideThis compound+HCl\text{2-methylpropanamide} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-methylpropanamide+chloroacetyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-isobutyryl-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, such as amines or thiols, to form new amide derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-methylpropanamide and chloroacetic acid.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dichloromethane.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

    Substitution Reactions: New amide derivatives.

    Hydrolysis: 2-methylpropanamide and chloroacetic acid.

    Reduction: Corresponding amine.

Comparison with Similar Compounds

    N-(2-chloroacetyl)-α-amino acids: These compounds share the chloroacetyl group but have an amino acid moiety instead of a 2-methylpropanamide group.

    Chloroacetamide derivatives: These compounds have a similar chloroacetyl group but differ in the amide moiety.

Uniqueness: 2-Chloro-N-isobutyryl-acetamide is unique due to its specific combination of the chloroacetyl group and the 2-methylpropanamide moiety. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

N-(2-chloroacetyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2/c1-4(2)6(10)8-5(9)3-7/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABQJKXFVJZIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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